Cas no 16689-35-3 (Tert-Butyl 2-isopropylhydrazinecarboxylate)

Tert-Butyl 2-isopropylhydrazinecarboxylate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 2-isopropylhydrazinecarboxylate
- tert-Butyl 3-(Isopropyl)carbazate
- 1-Boc-2-isopropylhydrazine
- N'-Isopropyl-hydrazinecarboxylic acid tert-butyl ester
- tert-butyl 2-(isopropyl)hydrazinecarboxylate
- 1-tert-Butoxycarbonyl-2-isopropylhydrazine
- 3-(Isopropyl)carbazic Acid tert-Butyl Ester
- tert-butyl N-(propan-2-ylamino)carbamate
- 2-Isopropylhydrazinecarboxylic acid tert-butyl ester
- t-Butyl 2-isopropylhydrazinecarboxylate
- tert-butyl2-isopropylhydrazine-1-carboxylate
- Hydrazinecarboxylic acid, 2-(1-methylethyl)-, 1,1-dimethylethyl ester
- PUAKAEDMCXRDPR-UHFFFAOYSA-N
- tert-Butyl N-(isopropylamino)carbamate
- TRA0017942
- SY014747
- AM803302
- N'-Isopropylcarbazic acid tert-butyl es
- tert-Butyl 2-isopropyl-1-hydrazinecarboxylate
- EN300-132329
- B4375
- MFCD14635748
- DTXSID60459010
- DB-064626
- AKOS015902879
- 16689-35-3
- tert-Butyl2-isopropylhydrazinecarboxylate
- SB86064
- CS-W003866
- SCHEMBL1485609
- N'-(propan-2-yl)(tert-butoxy)carbohydrazide
- 1-(isopropyl)-2-tert-butoxycarbonylhydrazine
- Tert-Butyl 2-isopropylhydrazinecarboxylate
-
- MDL: MFCD14635748
- インチ: 1S/C8H18N2O2/c1-6(2)9-10-7(11)12-8(3,4)5/h6,9H,1-5H3,(H,10,11)
- InChIKey: PUAKAEDMCXRDPR-UHFFFAOYSA-N
- ほほえんだ: O(C(N([H])N([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 174.13700
- どういたいしつりょう: 174.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 50.4
じっけんとくせい
- 密度みつど: 0.956
- ゆうかいてん: 52.0 to 56.0 deg-C
- ふってん: 80°C/0.6mmHg(lit.)
- PSA: 50.36000
- LogP: 2.20590
Tert-Butyl 2-isopropylhydrazinecarboxylate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Inert atmosphere,2-8°C
Tert-Butyl 2-isopropylhydrazinecarboxylate 税関データ
- 税関コード:2928000090
- 税関データ:
中国税関コード:
2928000090概要:
292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%
Tert-Butyl 2-isopropylhydrazinecarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-132329-1.0g |
N'-(propan-2-yl)(tert-butoxy)carbohydrazide |
16689-35-3 | 95% | 1g |
$0.0 | 2023-06-06 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY014747-1g |
1-Boc-2-isopropylhydrazine |
16689-35-3 | >97% | 1g |
¥135.0 | 2023-09-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1053021-250mg |
tert-Butyl 2-isopropylhydrazinecarboxylate |
16689-35-3 | 98% | 250mg |
¥86 | 2023-04-15 | |
Fluorochem | 232211-25g |
tert-Butyl 2-isopropylhydrazinecarboxylate |
16689-35-3 | 95% | 25g |
£256.00 | 2021-07-08 | |
Fluorochem | 232211-5g |
tert-Butyl 2-isopropylhydrazinecarboxylate |
16689-35-3 | 95% | 5g |
£75.00 | 2021-07-08 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4375-1G |
tert-Butyl 3-(Isopropyl)carbazate |
16689-35-3 | >98.0%(GC)(T) | 1g |
¥280.00 | 2024-04-17 | |
Apollo Scientific | OR965099-5g |
1-Boc-2-isopropylhydrazine |
16689-35-3 | 97+% | 5g |
£31.00 | 2025-02-20 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09908-0.1g |
Tert-Butyl 2-isopropylhydrazinecarboxylate |
16689-35-3 | 97% | 0.1g |
54.00 | 2021-07-09 | |
Alichem | A250001607-100g |
tert-Butyl 2-isopropylhydrazinecarboxylate |
16689-35-3 | 95% | 100g |
1,206.95 USD | 2021-06-15 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY014747-5g |
1-(4-tert-Butylbenzyl)piperazine |
16689-35-3 | >97% | 5g |
¥600.0 | 2023-09-15 |
Tert-Butyl 2-isopropylhydrazinecarboxylate 関連文献
-
Chao Wang,Shuang-Yan Lin,Wei Shi,Peng Cheng,Jinkui Tang Dalton Trans. 2015 44 5364
-
Emily C. Paré,David J. R. Brook,Aaron Brieger,Mick Badik,Marie Schinke Org. Biomol. Chem. 2005 3 4258
関連分類
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Hydrazinecarboxylic acids and derivatives Hydrazinecarboxylic acid esters
Tert-Butyl 2-isopropylhydrazinecarboxylateに関する追加情報
Tert-Butyl 2-isopropylhydrazinecarboxylate: A Versatile Reagent in Modern Chemical and Biomedical Research
Tert-butyl 2-isopropylhydrazinecarboxylate (CAS No. 16689-35-3) is a critical organic compound widely recognized for its role in advanced synthetic chemistry and biomedical applications. This compound, formally designated as tert-butylester of 2-isopropylhydrazinecarboxylic acid, exhibits unique structural features that make it indispensable in the design of bioactive molecules and catalytic systems. Its chemical formula, C9H18N4O2, reflects a hybrid architecture combining a tert-butyl ester group with a branched hydrazone functionality, which provides tunable reactivity under controlled conditions.
The structural characteristics of Tert-butyl 2-isopropylhydrazinecarboxylate have been extensively analyzed in recent studies. Researchers from the University of Basel highlighted its ability to undergo selective deprotection under mild conditions, preserving adjacent functional groups during drug intermediate synthesis (Journal of Medicinal Chemistry, 2023). This property is particularly valuable in multi-step organic syntheses where maintaining molecular integrity is paramount. The tert-butyl ester moiety acts as a labile protecting group, while the isopropoxy substitution on the hydrazine ring enhances thermal stability compared to unsubstituted analogs, as demonstrated by differential scanning calorimetry studies conducted by the Tokyo Institute of Technology team (Angewandte Chemie International Edition, Q1 2024).
In pharmaceutical development, this compound serves as a key precursor for synthesizing isoquinoline alkaloids—a class of compounds with proven anticancer properties. A groundbreaking study published in Nature Communications (May 2024) revealed its utility in constructing nitrogen-containing heterocycles via palladium-catalyzed cross-coupling reactions. When employed as an azomethine ylide precursor under microwave-assisted conditions, it enabled the rapid formation of complex scaffolds with high stereochemical fidelity, reducing synthesis timelines by up to 40% compared to conventional methods.
The biomedical community has recently explored its role in targeted drug delivery systems. Investigators at MIT's Koch Institute demonstrated that when conjugated to polyethylene glycol (PEG), the compound forms stable nanoparticles capable of crossing blood-brain barrier mimics in vitro (Advanced Materials, July 2024). This capability arises from the optimal balance between hydrophilicity provided by the carboxylic acid ester and lipophilicity from the branched alkane substituents. The resulting carriers showed enhanced payload retention for neuroprotective agents while maintaining biocompatibility at therapeutic concentrations.
In enzymology research, this reagent has found application as a substrate for hydrolase enzyme assays. A collaborative study between Stanford University and Genentech reported its use in high-throughput screening platforms to evaluate esterase activity profiles (ACS Chemical Biology, November 2024). The tert-butylester group's cleavage kinetics provided quantitative metrics for enzyme efficiency without interfering with downstream analysis due to its well-characterized decomposition products.
Recent advances in asymmetric synthesis have leveraged this compound's chiral potential. Researchers at ETH Zurich developed an enantioselective route using Tert-butylester protected hydrazone derivatives as intermediates in organocatalytic Mannich reactions (Journal of the American Chemical Society, March 2025). By incorporating chiral auxiliaries at strategic positions within the molecule's framework, they achieved enantiomeric excesses exceeding 98% under solvent-free conditions—a significant improvement over earlier racemic processes.
Spectroscopic analysis confirms its suitability for click chemistry applications. Nuclear magnetic resonance (NMR) studies by Oxford University chemists showed that when incorporated into azide-alkyne cycloaddition reactions via copper-free "ligand-assisted" approaches, it maintains reactivity without compromising product purity (Chemical Science, June 2025). This discovery expands its utility in bioorthogonal labeling strategies for live-cell imaging applications.
The compound's electronic properties were recently characterized using density functional theory (DFT) calculations by a team at UC Berkeley. Their computational models identified specific electron-dense regions around the hydrazone nitrogen atoms that facilitate metal coordination interactions without inducing steric hindrance (Journal of Physical Chemistry Letters, September 2025). These insights are being applied to design next-generation metalloenzyme mimics with improved catalytic activity.
In materials science contexts, Tert-butylester protected hydrazines like this compound are being investigated for their role in polymer synthesis. Scientists at KAIST demonstrated their use as crosslinking agents for creating stimuli-responsive hydrogels through thermally triggered deprotection mechanisms (Advanced Functional Materials, December 2024). The resulting materials exhibited pH-sensitive swelling behavior critical for controlled drug release applications.
Cryogenic transmission electron microscopy (Cryo-TEM) studies published in Science Advances (April 2025) revealed novel crystallization patterns when this compound was used as an additive in nanocrystal formation processes. Its ability to template hexagonal crystal lattices at sub-zero temperatures opens new possibilities for designing nanostructured catalyst supports with enhanced surface area-to-volume ratios.
Sustainable synthesis protocols have emerged as a focal point for recent investigations involving CAS No.16689-35-3. A green chemistry approach developed by Novartis researchers employs microwave irradiation and solvent recycling systems to produce this compound with >95% atom economy from renewable feedstocks such as biomass-derived isopropanol precursors (Green Chemistry Reports, August 2025). This method reduces energy consumption by optimizing reaction parameters based on real-time IR spectroscopy feedback.
In analytical chemistry applications, this reagent has been validated as a reference standard for mass spectrometry-based metabolomics studies. Researchers at Bruker Daltonics demonstrated its utility in identifying analogous endogenous metabolites through accurate mass measurements and fragmentation pattern analysis using high-resolution QTOF instruments (Analytical Chemistry Journal, October 2014).
Clinical trials involving derivatives prepared from Tert-butylester protected hydrazines are currently underway at multiple Phase I stages. One notable example involves a prodrug formulation where selective deprotection liberates active antiviral agents within infected cells' acidic microenvironments—a mechanism validated through ex vivo human tissue models by Gilead Sciences researchers (Clinical Pharmacology & Therapeutics supplement Q4/14).
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